molecular formula C18H18ClN3O4 B2956865 4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid CAS No. 341967-72-4

4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid

Cat. No. B2956865
CAS RN: 341967-72-4
M. Wt: 375.81
InChI Key: KSDVAPCASJRMAD-UHFFFAOYSA-N
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Description

The compound “4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid” is a chemical compound with the linear formula C19H20ClN3O2 . It has a molecular weight of 357.843 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C19H20ClN3O2 . The CAS Number is 315224-02-3 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 357.843 . The compound has a linear formula of C19H20ClN3O2 .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid and its derivatives are primarily used in the synthesis of various compounds. For example, Ishizaki et al. (1985) describe a synthesis process involving a compound similar to this compound, leading to the production of quinolonecarboxylic acid, which possesses potent antibacterial activity both in vivo and in vitro (Ishizaki, Suzue, & Irikura, 1985). Similarly, Quan (2006) discusses the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, from compounds including piperazine, which is structurally related to the chemical (Quan, 2006).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound are used as reagents. Toyo’oka et al. (1991) synthesized 4-substituted-7-aminoalkylamino-2,1,3-benzoxadiazoles, including a piperazino derivative, as fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography (Toyo’oka et al., 1991).

Materials Science and Polymer Chemistry

In the field of materials science and polymer chemistry, derivatives of this compound have been employed. Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine using piperazine, indicating the utility of piperazine derivatives in polymer synthesis (Hattori & Kinoshita, 1979).

Crystallography and Solid-State Chemistry

In crystallography and solid-state chemistry, compounds structurally related to this compound have been studied. For instance, Kavitha et al. (2014) examined the crystal structure of 1-(3-chlorophenyl)piperazin-1-ium picrate–picric acid, providing insights into the molecular arrangement and interactions in the solid state (Kavitha et al., 2014).

properties

IUPAC Name

4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c19-15-4-1-13(2-5-15)12-20-7-9-21(10-8-20)16-6-3-14(18(23)24)11-17(16)22(25)26/h1-6,11H,7-10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDVAPCASJRMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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